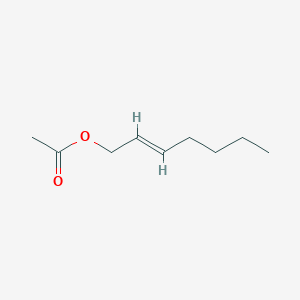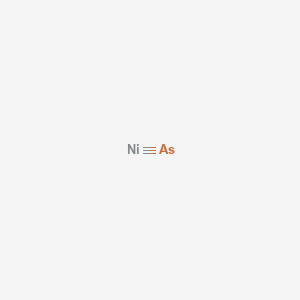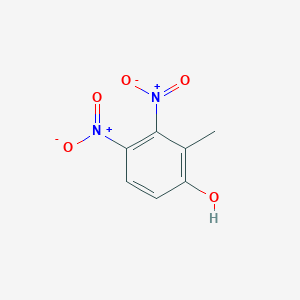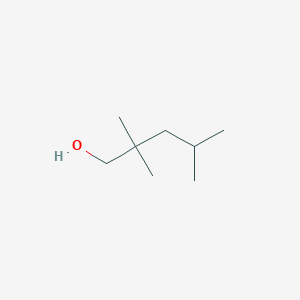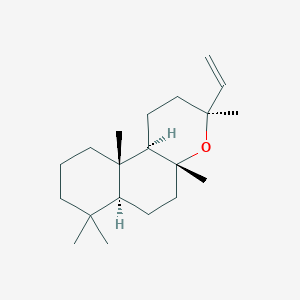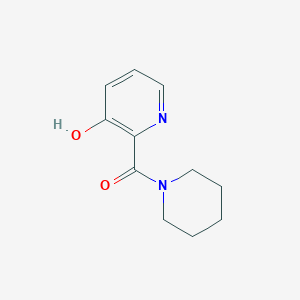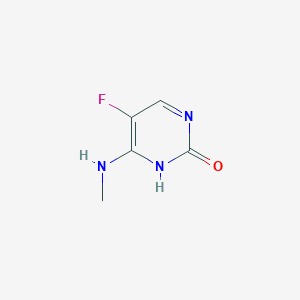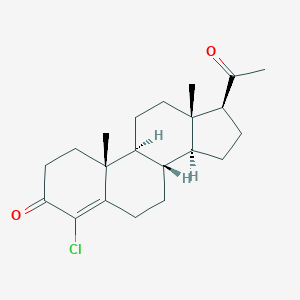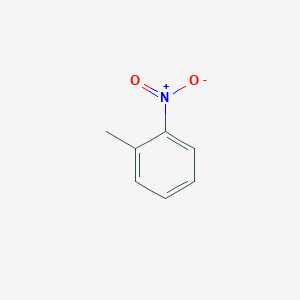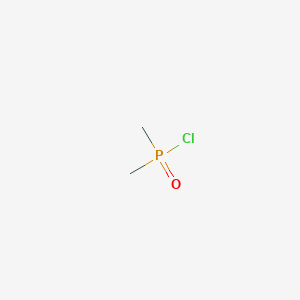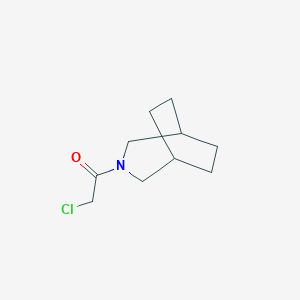
3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as tropanyl chloroacetate or TCA and is a bicyclic nitrogen-containing compound.
Aplicaciones Científicas De Investigación
TCA has been extensively studied for its potential applications in various fields like organic synthesis, medicinal chemistry, and neuroscience. It is commonly used as a precursor for the synthesis of various tropane derivatives that have potential therapeutic applications. TCA is also used in the synthesis of radioligands that are used in positron emission tomography (PET) imaging studies.
Mecanismo De Acción
The mechanism of action of TCA involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes like muscle contraction, cognition, and memory. Inhibition of AChE results in an increase in the levels of acetylcholine, which can lead to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
TCA has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. TCA has also been shown to have analgesic properties and can reduce pain perception. It has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and can be used as a precursor for the synthesis of various tropane derivatives. However, TCA has some limitations as well. It is a highly toxic compound and should be handled with care. It can also be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of TCA. It has potential applications in the development of new drugs for the treatment of various neurological disorders. TCA can also be used as a tool for the study of the cholinergic system and its role in various physiological processes. Further research is needed to understand the mechanism of action of TCA and its potential therapeutic applications.
Conclusion:
In conclusion, TCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TCA involves the reaction of tropane with chloroacetyl chloride in the presence of a base. TCA has been extensively studied for its potential applications in various fields like organic synthesis, medicinal chemistry, and neuroscience. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of various neurological disorders. Further research is needed to understand the mechanism of action of TCA and its potential applications.
Métodos De Síntesis
The synthesis of TCA involves the reaction of tropane with chloroacetyl chloride in the presence of a base. This reaction results in the formation of TCA as a colorless liquid. The purity of TCA can be increased by further purification using various techniques like column chromatography, recrystallization, and distillation.
Propiedades
Número CAS |
1132-20-3 |
|---|---|
Nombre del producto |
3-Azabicyclo(3.2.2)nonane, 3-(chloroacetyl)- |
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2 |
Clave InChI |
OZKJSYJSHRYFEH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
SMILES canónico |
C1CC2CCC1CN(C2)C(=O)CCl |
Otros números CAS |
1132-20-3 |
Sinónimos |
3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



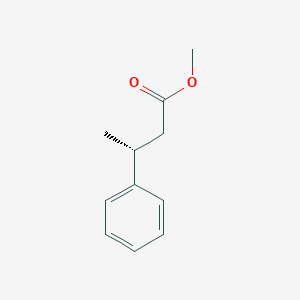
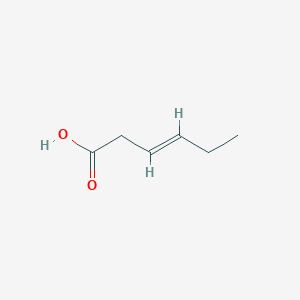
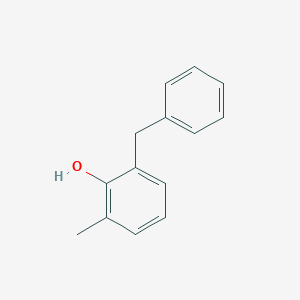
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
